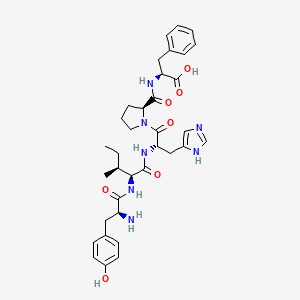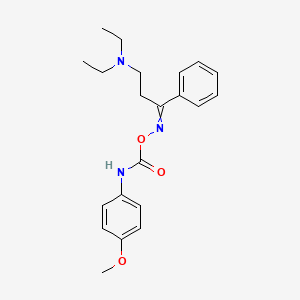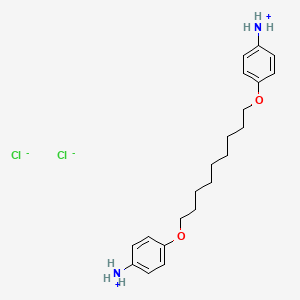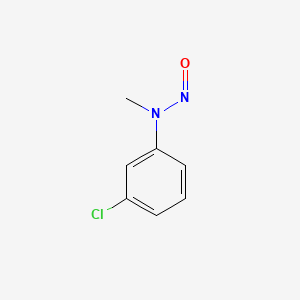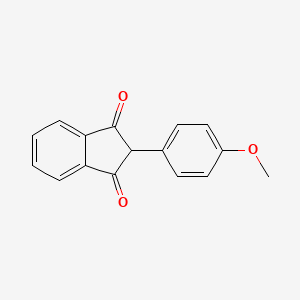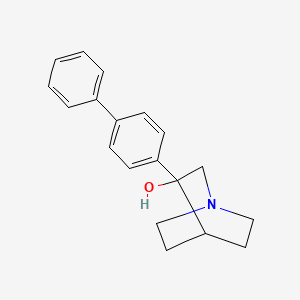
3-(Biphenyl-4-yl)-3-hydroxyquinuclidine
Overview
Description
- Initially synthesized in 1878, it gained prominence in the 1950s after the withdrawal of the chemically similar analgesic phenacetin due to renal toxicity.
- Today, PMID8709131C2a (+) is widely used worldwide, available over the counter, and forms the first step of the WHO analgesic ladder.
PMID8709131C2a (+): , also known by its preferred name, is a compound with the systematic IUPAC name or . Its chemical formula is .
Preparation Methods
Chemical Reactions Analysis
Reactions: undergoes nucleophilic and electrophilic substitution reactions, similar to benzene and pyridine ring systems.
Common Reagents and Conditions: Reactions may involve various reagents, such as acids, bases, and oxidizing agents. Detailed conditions would depend on the specific reaction.
Major Products: The products formed from these reactions can vary, but they often retain the quinoline scaffold.
Scientific Research Applications
Medicine: has been explored for its potential in various therapeutic areas, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis activities.
Chemistry: It serves as a privileged structure in drug discovery programs due to its broad bio-responses.
Mechanism of Action
- Despite over a century of study, the exact mechanism remains elusive.
Central Mechanisms:
Comparison with Similar Compounds
Uniqueness: Highlighting its distinct features compared to similar compounds would require a comprehensive analysis.
Similar Compounds: While I don’t have specific information on similar compounds, exploring related quinoline derivatives could provide valuable insights.
Properties
Molecular Formula |
C19H21NO |
|---|---|
Molecular Weight |
279.4 g/mol |
IUPAC Name |
3-(4-phenylphenyl)-1-azabicyclo[2.2.2]octan-3-ol |
InChI |
InChI=1S/C19H21NO/c21-19(14-20-12-10-18(19)11-13-20)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-9,18,21H,10-14H2 |
InChI Key |
WPCQYFUQHBLGAX-UHFFFAOYSA-N |
SMILES |
C1CN2CCC1C(C2)(C3=CC=C(C=C3)C4=CC=CC=C4)O |
Canonical SMILES |
C1CN2CCC1C(C2)(C3=CC=C(C=C3)C4=CC=CC=C4)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-(biphenyl-4-yl)-3-HQ 3-(biphenyl-4-yl)-3-hydroxyquinuclidine |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
